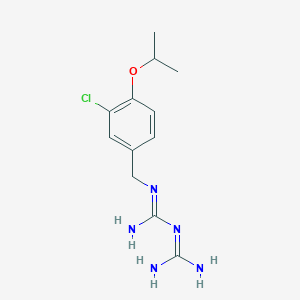![molecular formula C16H12F3NO3 B4739471 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4739471.png)
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that promotes cell growth and survival.
Biochemical and Physiological Effects:
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell growth. 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In addition, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of AKT, which can lead to decreased cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of research is the development of new drugs based on the 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide scaffold. Another area of research is the investigation of the mechanism of action of 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide and its potential targets in cancer cells. Additionally, researchers could explore the use of 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in material science and other fields beyond cancer research.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and material science. In cancer research, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been used as a scaffold for the development of new drugs. In material science, 2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)13-3-1-2-4-14(13)20-15(22)10-23-12-7-5-11(9-21)6-8-12/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGCGRYZHTRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)

![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)

![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)

![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4739454.png)
![N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4739465.png)
![ethyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4739477.png)
![methyl 1-cyclopropyl-7-(2,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4739478.png)
![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4739495.png)